molecular formula C24H27N3O2S2 B3965922 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-15-5

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B3965922
CAS No.: 476483-15-5
M. Wt: 453.6 g/mol
InChI Key: WKGBGPUVKBXWTO-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a quinoline moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through multi-step organic synthesis. One common approach involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as ethyl acetoacetate and ethyl mercaptan. The reaction typically involves cyclization and sulfur incorporation under acidic conditions.

    Quinoline Moiety Synthesis: The quinoline moiety can be synthesized using the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling Reactions: The thiophene and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline moiety, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Ethyl-2-(methylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-4-16-12-17(24(31-16)30-5-2)21-20(23(29)27-15-8-7-11-25-13-15)14(3)26-18-9-6-10-19(28)22(18)21/h7-8,11-13,21,26H,4-6,9-10H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGBGPUVKBXWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476483-15-5
Record name 4-[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]-2-METHYL-5-OXO-N-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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